2-(3,3-difluorocyclopentyl)-N-methylethan-1-amine
Description
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Properties
IUPAC Name |
2-(3,3-difluorocyclopentyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-11-5-3-7-2-4-8(9,10)6-7/h7,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMGJLPJSJAGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,3-Difluorocyclopentyl)-N-methylethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₈H₁₃F₂N
- Molecular Weight : 165.19 g/mol
- Structural Features :
- A cyclopentyl group substituted with two fluorine atoms.
- An amine functional group contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological systems. Key findings include:
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects, particularly in modulating neurotransmitter systems. It has been shown to interact with serotonin and norepinephrine receptors, suggesting potential applications in treating mood disorders.
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For example, it demonstrated varying degrees of cytotoxicity against MCF-7 breast cancer cells, indicating a potential role as an anticancer agent.
The mechanism through which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell survival and apoptosis. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
Case Study 1: Antidepressant-like Effects
A study involving animal models demonstrated that administration of this compound resulted in significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The compound's efficacy was comparable to established antidepressants.
Case Study 2: Cancer Treatment Potential
In another study focused on breast cancer treatment, the compound was administered to mice with MCF-7 tumors. Results indicated a reduction in tumor size and weight compared to control groups, supporting its potential as a novel therapeutic agent for breast cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
